

# The chemical properties and purity of synthetic Fertirelin Acetate

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## Compound of Interest

Compound Name: Fertirelin Acetate

Cat. No.: B1343310

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An In-depth Technical Guide to the Chemical Properties and Purity of Synthetic **Fertirelin Acetate**

## Introduction

**Fertirelin Acetate** is a synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).<sup>[1][2]</sup> As a potent GnRH agonist, it is primarily utilized in veterinary medicine to manage reproductive functions in livestock, such as treating ovarian follicular cysts and synchronizing ovulation.<sup>[1][3][4]</sup> After an initial stimulatory effect, continuous administration leads to the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, ultimately suppressing ovarian and testicular steroid production. This guide provides a comprehensive overview of the core chemical properties, purity standards, and analytical methodologies for synthetic **Fertirelin Acetate**, intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**Fertirelin Acetate** is a well-defined synthetic peptide. Its fundamental chemical and physical characteristics are summarized below.

Table 1: General Chemical Properties of **Fertirelin Acetate**

Property	Value	References
CAS Number	66002-66-2	
Molecular Formula	C <sub>57</sub> H <sub>80</sub> N <sub>16</sub> O <sub>14</sub>	
Molecular Weight	1213.37 g/mol	
Amino Acid Sequence	Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NH <sub>2</sub>	

| Synonyms | (Des-Gly<sup>10</sup>,Pro-NH<sub>2</sub>)<sup>9</sup>-LHRH, TAP-031 | |

Table 2: Physicochemical Properties of **Fertirelin Acetate**

Property	Description	References
Appearance	White to off-white solid powder.	
Solubility	Slightly soluble in Water and DMSO. Recommended to reconstitute in sterile water.	

| Storage Conditions | Store desiccated at -20°C. For reconstituted solutions, store at 4°C for 2-7 days or below -18°C for long-term use. Protect from moisture and light. | |

## Purity and Impurity Profile

The efficacy and safety of **Fertirelin Acetate** in research and pharmaceutical applications are directly dependent on its purity. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of synthetic **Fertirelin Acetate**.

Table 3: Purity Specifications for Synthetic **Fertirelin Acetate**

Parameter	Specification	Method	References
Purity (HPLC)	≥97% - 98%	RP-HPLC	
Identity	Conforms to structure	NMR, MS	

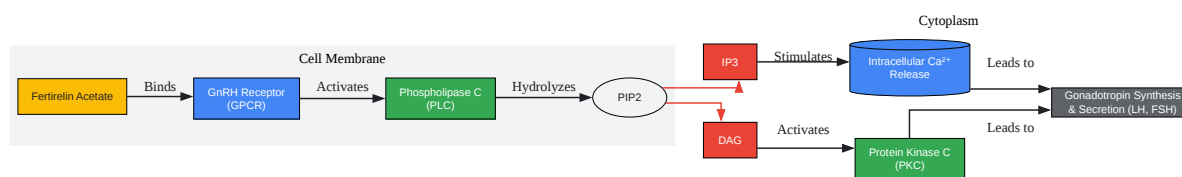
| Water Content | Report Result (e.g., ~3.4%) | Elemental Analysis | |

Common impurities may include related peptides from synthesis side-reactions, degradation products, or residual solvents. Strict synthesis and purification protocols are employed to minimize these impurities. A Certificate of Analysis (CoA) for a specific batch will provide detailed results from quality control tests.

## Mechanism of Action and Signaling Pathway

**Fertirelin Acetate** functions as a GnRH agonist, binding to GnRH receptors on pituitary gonadotroph cells. This interaction initiates a signaling cascade that results in the synthesis and release of LH and FSH. The primary signaling route involves the activation of the phospholipase C (PLC) pathway.

The binding of **Fertirelin Acetate** to the G-protein coupled GnRH receptor activates PLC. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined elevation of intracellular Ca<sup>2+</sup> and PKC activation leads to the downstream cellular responses culminating in the secretion of gonadotropins (LH and FSH).



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Caption: GnRH agonist signaling pathway initiated by **Fertirelin Acetate**.

## Experimental Protocols for Analysis

The quality control of synthetic **Fertirelin Acetate** relies on several analytical techniques to confirm its identity, purity, and quantity.

### Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the definitive method for assessing the purity of **Fertirelin Acetate** and related peptide products.

- Objective: To separate **Fertirelin Acetate** from potential impurities and degradation products and to quantify its purity as a percentage of the total peak area.
- Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
- Mobile Phase Preparation:
  - Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
  - Solvent B: HPLC-grade acetonitrile with 0.1% TFA.
  - All solvents should be filtered and degassed prior to use.
- Sample Preparation:
  - Accurately weigh a sample of **Fertirelin Acetate** powder.
  - Dissolve the sample in a suitable solvent, typically a mixture of water and acetonitrile or sterile water, to a known concentration (e.g., 1 mg/mL).
  - Vortex or sonicate briefly to ensure complete dissolution.
- Chromatographic Conditions (Representative):

- Column: C18, 5  $\mu$ m particle size, 4.6 x 250 mm.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 275 nm or 220 nm.
- Injection Volume: 20  $\mu$ L.
- Gradient Elution: A linear gradient from a lower percentage of Solvent B to a higher percentage over 20-30 minutes is typically used to ensure the separation of all components. For example, 10% to 60% Solvent B over 25 minutes.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the area of the main **Fertirelin Acetate** peak.
  - Determine the purity by calculating the percentage of the main peak area relative to the total area of all integrated peaks.

## Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the peptide, providing strong evidence of its identity. The observed mass should correspond to the theoretical mass of **Fertirelin Acetate** (1213.37 Da for the acetate form).

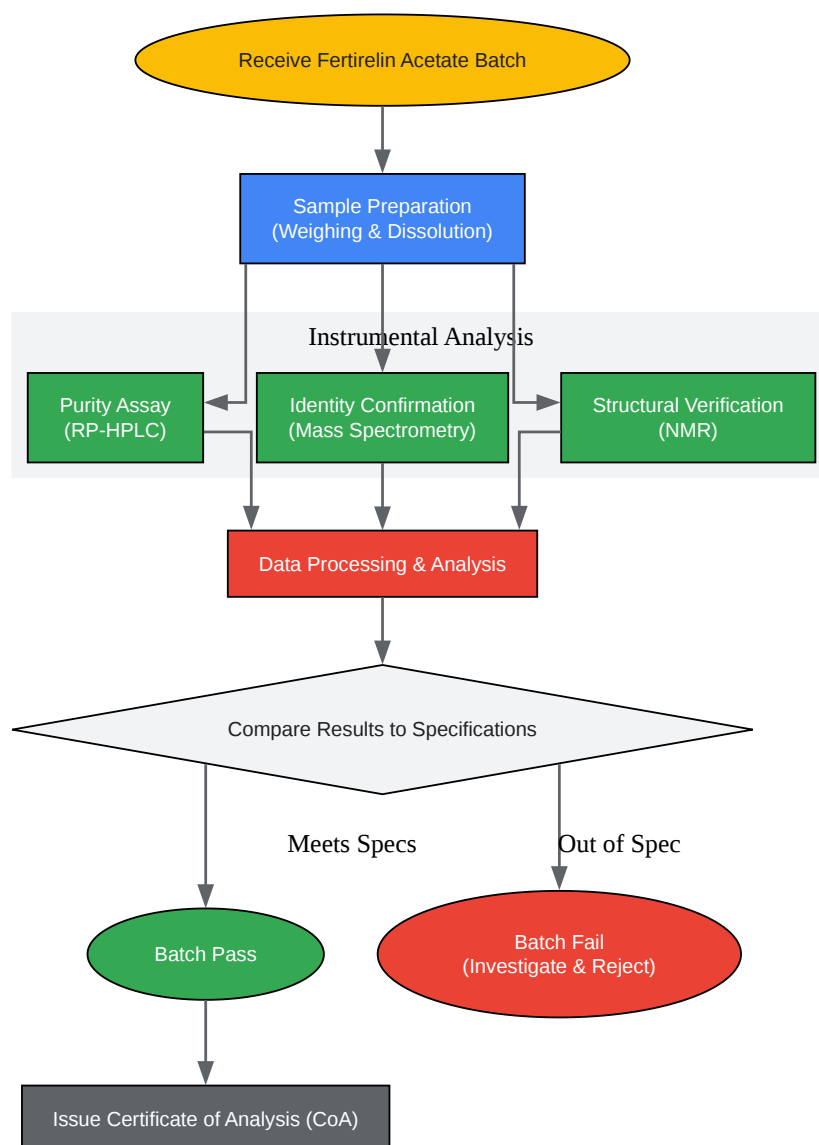
## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, confirming the amino acid sequence and overall conformation of the peptide. The resulting spectrum is compared against a reference standard or theoretical structure to ensure conformity.

## Workflow for Quality Control Analysis

The logical flow for a comprehensive quality control assessment of a new batch of synthetic **Fertirelin Acetate** involves sample preparation, analysis using multiple techniques, and final

data evaluation to issue a Certificate of Analysis.



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Caption: A typical experimental workflow for the quality control of **Fertirelin Acetate**.

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